N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazine ring, and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Pyrazine Intermediate: Starting with a furan derivative, the pyrazine ring can be constructed through a series of condensation reactions.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced via cyclization reactions involving hydrazine derivatives.
Coupling Reactions: The final step involves coupling the pyrazine intermediate with the pyrazole derivative using amide bond formation techniques, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro groups on the pyrazine ring can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-pyrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Studies are conducted to understand its efficacy and mechanism of action in treating various diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological context. The compound’s multiple rings and functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(furan-2-yl)pyrazin-2-yl)-3-(1H-pyrazol-1-yl)benzamide
- N-(3-(furan-2-yl)pyrazin-2-yl)-3-(1H-imidazol-1-yl)benzamide
- N-(3-(furan-2-yl)pyrazin-2-yl)-3-(1H-triazol-1-yl)benzamide
Uniqueness
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(14-4-1-5-15(12-14)24-10-3-7-23-24)22-13-16-18(21-9-8-20-16)17-6-2-11-26-17/h1-12H,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNRREMXMWTQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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